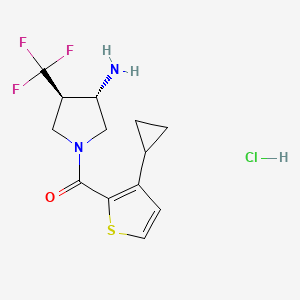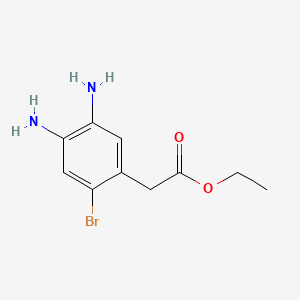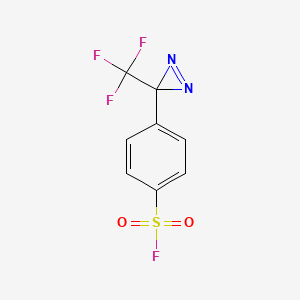
1,1,1-Trifluorooct-7-ene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluorooct-7-ene-2,4-dione is an organic compound with a unique structure characterized by the presence of trifluoromethyl groups and a conjugated dione system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorooct-7-ene-2,4-dione can be synthesized through a Claisen condensation reaction involving trifluoroacetic acid ethyl ester and acetone. The reaction is typically catalyzed by sodium ethoxide in ethanol, with anhydrous ether as the solvent. The optimal conditions for this reaction are at 30°C for 2 hours, yielding the desired product with a 33% yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluorooct-7-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Aplicaciones Científicas De Investigación
1,1,1-Trifluorooct-7-ene-2,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluorooct-7-ene-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The dione system can undergo nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but with a shorter carbon chain.
Hexafluoroacetylacetone: Contains six fluorine atoms, offering different reactivity and applications.
Acetylacetone: Lacks fluorine atoms, making it less reactive but still useful in various chemical reactions.
Uniqueness
1,1,1-Trifluorooct-7-ene-2,4-dione is unique due to its longer carbon chain and the presence of trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds .
Propiedades
Fórmula molecular |
C8H9F3O2 |
|---|---|
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
1,1,1-trifluorooct-7-ene-2,4-dione |
InChI |
InChI=1S/C8H9F3O2/c1-2-3-4-6(12)5-7(13)8(9,10)11/h2H,1,3-5H2 |
Clave InChI |
BOTTWJJMYFQBRN-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(=O)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13513393.png)



![Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)





amine hydrochloride](/img/structure/B13513441.png)



